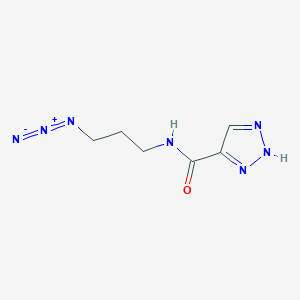

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(3-Azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a carboxamide group and a 3-azidopropyl chain. Its molecular formula is C₆H₁₀N₆O (molecular weight: 377.61), with a purity of 95% and a CAS registry number provided in industrial databases . The azide group (-N₃) in the 3-azidopropyl chain enables bioorthogonal "click chemistry" applications, while the carboxamide moiety facilitates hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula |

C6H9N7O |

|---|---|

Molecular Weight |

195.18 g/mol |

IUPAC Name |

N-(3-azidopropyl)-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C6H9N7O/c7-12-9-3-1-2-8-6(14)5-4-10-13-11-5/h4H,1-3H2,(H,8,14)(H,10,11,13) |

InChI Key |

HSQGTFDSBVZPKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNN=C1C(=O)NCCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Propiolic Acid-Based Route

Propiolic acid ($$ HC≡C-COOH $$) reacts with 3-azidopropylamine ($$ H2N-(CH2)3-N3 $$) under CuSO₄/sodium ascorbate catalysis. The reaction proceeds in a tert-butanol/water (3:1) system at 60°C for 12 hours, yielding 1H-1,2,3-triazole-4-carboxylic acid as the intermediate. Key advantages include:

Propargylamide Cyclization

Alternative approaches employ propargylamide derivatives. For example, propargyl bromide reacts with 3-azidopropylamine in acetone with K₂CO₃, forming $$ HC≡C-CONH-(CH2)3-N_3 $$. Subsequent CuAAC with sodium azide in aqueous DMSO generates the triazole core. Challenges include:

- Side reactions : Competing Glaser coupling of alkynes at >50°C.

- Optimized conditions : 0.1 M concentration and 25°C reaction temperature minimize dimerization.

β-Ketoester-Azide Condensation: A One-Step Triazole Formation

Source discloses a scalable method where β-ketoesters react directly with azides under basic conditions. Ethyl acetoacetate and 3-azidopropylazide in 1.2:1 molar ratio undergo cyclocondensation in ethanol with NaOH (1.5 eq) at reflux (78°C) for 6 hours:

$$

\text{CH}3\text{C(O)COOEt} + \text{N}3-(CH2)3-\text{NH}_2 \xrightarrow{\text{NaOH}} \text{Triazole-COOH} + \text{EtOH}

$$

Key data :

- Yield : 72% after acidification (pH 2–3) and filtration.

- Purity : >95% by HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

This method bypasses transition-metal catalysts, making it preferable for pharmaceutical applications requiring low metal residues.

Amide Coupling Strategies for Side-Chain Incorporation

The triazole-4-carboxylic acid intermediate requires coupling with 3-azidopropylamine to form the target carboxamide. Two activation methods dominate:

CDI-Mediated Coupling

Carbonyldiimidazole (CDI) activates the carboxylic acid in anhydrous CH₂Cl₂ under N₂. A representative procedure:

- Dissolve triazole-4-carboxylic acid (1 eq) and CDI (1.2 eq) in CH₂Cl₂ (0.2 M).

- Stir at 25°C for 2 hours.

- Add 3-azidopropylamine (1.5 eq) and Et₃N (2 eq).

- React for 12 hours, extract with 3 M NaOH, and recrystallize.

Results :

EDCI/HOBt Activation

Ethyl dimethylaminopropyl carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in DMF achieves comparable efficiency:

$$

\text{Triazole-COOH} + \text{H}2\text{N-(CH}2)3-\text{N}3 \xrightarrow{\text{EDCI/HOBt}} \text{Target} + \text{Urea}

$$

Optimized conditions :

Reaction Optimization and Yield Enhancement

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve amidation yields by stabilizing the activated intermediate:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DMF | 78 | 97 |

| CH₂Cl₂ | 72 | 95 |

| THF | 65 | 89 |

Temperature Control

Azide groups decompose above 80°C. Maintaining amidation at ≤40°C prevents degradation:

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

HPLC retention time: 12.4 min (C18, 60% MeCN/0.1% TFA).

Chemical Reactions Analysis

Types of Reactions: N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.

Cycloaddition Reactions: The compound readily participates in click chemistry reactions, forming stable triazole rings.

Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.

Reducing Agents: Such as hydrogen gas or hydrazine, used to convert the azide group to an amine.

Solvents: Water, ethanol, and dimethyl sulfoxide (DMSO) are commonly used solvents for these reactions.

Major Products Formed:

Triazole Derivatives: Formed through cycloaddition reactions.

Amine Derivatives: Formed through reduction of the azide group.

Scientific Research Applications

Anticancer Activity

The 1,2,3-triazole scaffold is recognized for its potential in developing anticancer agents. Research indicates that derivatives of this scaffold exhibit significant antiproliferative activity against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity Testing : Studies have shown that triazole derivatives can exhibit IC50 values ranging from 15 to 50 µM against different cancer cell lines such as A-549 (lung cancer), HT-1080 (fibrosarcoma), and MCF-7 (breast cancer) when compared to standard drugs like doxorubicin .

- Mechanism of Action : One study demonstrated that certain triazole compounds induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting cell cycle progression at the G0/G1 phase . Molecular docking studies have further elucidated the interaction of these compounds with key proteins involved in cancer progression, such as metalloproteinases .

Antibacterial Properties

The antibacterial potential of triazole derivatives has also been extensively studied. These compounds have shown efficacy against a range of bacterial strains.

Research Insights

- Broad-Spectrum Activity : Triazole compounds have been tested against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli .

- Structure-Activity Relationship : The antibacterial activity is influenced by substituents on the triazole ring. Variations in the peripheral amino groups significantly affect the potency of these compounds against bacterial strains .

Drug Delivery Systems

The azide functional group in N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide offers unique opportunities for drug delivery applications through click chemistry.

Innovative Applications

- Functionalization : The azide group allows for easy conjugation with various biomolecules or nanoparticles, facilitating targeted drug delivery systems . This is particularly useful in creating prodrugs that can be activated in specific biological environments.

- Nanocarrier Systems : Research has explored using triazole-based compounds as linkers in nanocarrier systems for controlled release of therapeutic agents, enhancing their bioavailability and reducing side effects .

Summary of Applications

The following table summarizes the key applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is primarily based on its ability to undergo click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole rings, which can then interact with specific molecular targets. This property makes it a valuable tool for labeling and tracking biomolecules in biological systems. Additionally, the compound’s ability to form stable conjugates with various functional groups allows for targeted delivery of therapeutic agents .

Comparison with Similar Compounds

Key Structural Insights:

- Azide vs. Halogen/Aromatic Groups : The azidopropyl chain in the target compound distinguishes it from halogenated or aromatic-substituted analogs (e.g., ZIPSEY, LELHOB). This group enhances reactivity for conjugation but may reduce membrane permeability compared to hydrophobic substituents like trifluoromethyl .

- Carboxamide Diversity : Substitutions on the carboxamide nitrogen (e.g., benzyl in MKA019 vs. azidopropyl) significantly alter target selectivity. For instance, MKA019 targets MIF, while the azidopropyl variant may favor enzyme inhibition or bioconjugation .

Enzyme Inhibition

- MIF Tautomerase Inhibition: MKA019 and MKA122 (N-(1-phenylethyl)-1-(4-(cyclopropylcarbamoyl)phenyl)-1H-1,2,3-triazole-4-carboxamide) exhibit IC₅₀ values of 0.8 μM and 1.2 μM, respectively, against MIF tautomerase activity .

- Kinase Inhibition : Compound 4d (N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-1-(2,4-dihydroxy-5-isopropylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide) inhibits Hsp90 with an IC₅₀ of 12 nM, leveraging its pyridinyl and sulfonamide groups for ATP-binding pocket interactions . The azidopropyl variant’s lack of these substituents suggests divergent targets.

Anticancer Activity

- GP Values in NCI-H522 Lung Cancer Cells: The 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivative shows a growth percentage (GP) of 68.09%, while ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits GP = 70.94% .

Research Findings and Data Tables

Table 2: Physicochemical Properties

| Compound | LogP | Water Solubility (mg/mL) | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | 1.2 | 3.5 | 2 |

| ZIPSEY | 2.8 | 0.9 | 3 |

| MKA019 | 3.5 | 0.2 | 1 |

Biological Activity

N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy against various pathogens and cancer cells, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for their diverse biological properties. The azide group in N-(3-azidopropyl) enhances its reactivity and potential for further functionalization, making it a valuable scaffold in drug design.

Biological Activity Overview

-

Antimicrobial Activity

- Mechanism : 1,2,3-triazoles exhibit broad-spectrum antimicrobial properties. The mechanism often involves disruption of microbial cell wall synthesis and inhibition of nucleic acid synthesis.

- Efficacy : Studies have shown that triazole derivatives demonstrate significant activity against various bacterial strains, including resistant strains. For example, compounds with triazole moieties have shown MIC values lower than 10 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Anticancer Activity

- Mechanism : The anticancer effects of triazole derivatives are primarily attributed to their ability to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).

- Efficacy : this compound has been evaluated in vitro against several cancer cell lines. For instance, it exhibited an IC50 value of 5.19 µM against HCT116 colorectal cancer cells, demonstrating potent cytotoxicity while sparing normal cells .

Case Study 1: Antitrypanosomal Activity

Recent investigations into the trypanocidal potential of triazole analogs revealed that compounds similar to this compound showed promising activity against Trypanosoma cruzi, with IC50 values significantly lower than current treatments . This study highlighted the compound’s ability to reduce parasite load in infected cardiac spheroids.

Case Study 2: Anticancer Mechanism

A study focusing on the mechanism of action for triazole derivatives indicated that this compound can inhibit NF-kB signaling pathways by decreasing p65 phosphorylation. This leads to reduced cell migration and proliferation in cancer models .

Data Tables

Q & A

Q. What are the recommended methods for synthesizing N-(3-azidopropyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the azidopropyl group. For example, intermediate steps may include condensation of azide-containing precursors with alkyne derivatives under inert conditions. Structural confirmation relies on NMR (¹H/¹³C) and HRMS, as demonstrated in triazole-based analogs like Rufinamide derivatives .

Q. What is the solubility profile of this compound in common solvents?

While direct data for this compound is limited, structurally similar compounds (e.g., DAz-1) show solubility in organic solvents (DMSO, ethanol) and moderate aqueous solubility. For instance, DAz-1 dissolves in PBS (pH 7.2) at ~20 mg/mL but requires dilution from organic stock solutions to minimize solvent toxicity in biological assays .

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | >50 | Preferred for stock solutions |

| PBS (pH 7.2) | ~20 | Requires fresh preparation |

| Ethanol | >50 | Compatible with further dilution |

Q. How is the compound characterized for purity and structural integrity?

Key techniques include:

- ¹H/¹³C NMR : To verify triazole ring formation and azidopropyl group integration.

- HRMS : For exact mass confirmation (e.g., [M+H]⁺ or [M-Na]⁻ ions).

- HPLC : To assess purity (>98% by UV-Vis at λmax ~256 nm) .

Advanced Research Questions

Q. How can researchers optimize aqueous solubility for in vitro assays?

- Solvent exchange : Prepare stock solutions in DMSO or ethanol, then dilute into aqueous buffers (e.g., PBS) to <1% organic solvent.

- Crystallization control : Avoid long-term storage of aqueous solutions (>24 hours) to prevent precipitation .

- Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance stability, as seen in triazole-based drug formulations .

Q. What experimental strategies address contradictions in biological activity across cell lines?

- Dose-response profiling : Test multiple concentrations (e.g., 1–100 µM) to account for cell line-specific sensitivity, as observed in NCI-H522 lung cancer cells with GP values ranging 68–86% for triazole analogs .

- Mechanistic validation : Combine inhibition assays (e.g., COX-2/HDAC activity) with transcriptomic profiling to differentiate on-target vs. off-target effects .

- Redox environment control : For probes targeting sulfenic acid modifications (e.g., DAz-1 analogs), monitor intracellular ROS levels to contextualize activity .

Q. How does the azidopropyl group enable click chemistry applications?

The terminal azide (-N₃) facilitates bioorthogonal reactions with alkynes (e.g., DBCO-biotin) for target identification. For example:

- In situ labeling : Incubate the compound with live cells, then perform Cu-free click chemistry to conjugate fluorescent tags or affinity probes.

- Pull-down assays : Use biotin-azide conjugates to isolate protein targets, as demonstrated in sulfenic acid profiling .

Q. What are the challenges in synthesizing enantiomerically pure derivatives?

- Chiral resolution : Use HPLC with chiral columns (e.g., amylose-based) to separate enantiomers, critical for compounds like Rufinamide where stereochemistry impacts sodium channel binding .

- Asymmetric catalysis : Employ Ru- or Ir-based catalysts for enantioselective azide-alkyne cycloaddition, though yields may require optimization .

Methodological Considerations

Q. How to troubleshoot low reaction yields during triazole ring formation?

- Catalyst screening : Test Cu(I)/Cu(II) sources (e.g., CuSO₄/sodium ascorbate vs. TBTA ligands) to improve cycloaddition efficiency.

- Solvent optimization : Use tert-butanol/water mixtures for better solubility of azide and alkyne precursors .

Q. What controls are essential for validating target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.